molecular formula C17H13ClN4OS B11492378 6-chloro-4-methyl-11-(4-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one

6-chloro-4-methyl-11-(4-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one

Cat. No.: B11492378
M. Wt: 356.8 g/mol
InChI Key: CEYLQKQEBZYLIP-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-11-(4-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[74002,7]trideca-1,5,7,10,12-pentaen-3-one is a complex organic compound with a unique structure that includes a tetrazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-11-(4-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the tetrazatricyclic core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the chloro and methyl groups: Chlorination and methylation reactions are carried out under controlled conditions to introduce the chloro and methyl groups at specific positions on the core structure.

    Attachment of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-11-(4-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the tetrazatricyclic core.

    Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced tetrazatricyclic derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

6-chloro-4-methyl-11-(4-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-11-(4-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-4-methylphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
  • 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole

Uniqueness

6-chloro-4-methyl-11-(4-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one is unique due to its tetrazatricyclic core and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

6-chloro-4-methyl-11-(4-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one

InChI

InChI=1S/C17H13ClN4OS/c1-10-3-5-11(6-4-10)24-14-8-7-13-15-12(9-22(13)19-14)16(18)20-21(2)17(15)23/h3-9H,1-2H3

InChI Key

CEYLQKQEBZYLIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN3C=C4C(=C3C=C2)C(=O)N(N=C4Cl)C

Origin of Product

United States

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